molecular formula C18H16N4O3S B2915548 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone CAS No. 681156-67-2

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone

Cat. No.: B2915548
CAS No.: 681156-67-2
M. Wt: 368.41
InChI Key: VDTWWQHGOLBYBV-UHFFFAOYSA-N
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Description

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone: is a complex organic compound that features a benzothiazole ring fused to a piperazine moiety, which is further substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone typically involves multiple steps, starting with the formation of the benzothiazole core. The nitrophenyl group is then introduced using nitration reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group, leading to the formation of different derivatives.

  • Substitution: : The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Electrophiles such as alkyl halides and acyl chlorides are used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, hydrazines.

  • Substitution: : Alkylated or acylated piperazine derivatives.

Scientific Research Applications

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone: has shown potential in several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including antimicrobial and antitubercular properties.

  • Medicine: : Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other benzothiazole derivatives and piperazine-based compounds. Similar compounds include:

  • Benzothiazole derivatives: : Used in various pharmaceuticals and agrochemicals.

  • Piperazine derivatives: : Employed in the treatment of parasitic infections and as intermediates in organic synthesis.

Biological Activity

The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone is a synthetic organic molecule that integrates a benzo[d]thiazole moiety, a piperazine ring, and a nitrophenyl group. This unique structural combination suggests significant potential for various biological activities, particularly in medicinal chemistry. The molecular formula of this compound is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Structural Features

The structural components of the compound provide insights into its potential biological activities:

  • Benzo[d]thiazole Moiety : Known for its role in various pharmacological activities including antimicrobial and anticancer properties.
  • Piperazine Ring : Often enhances the solubility and bioavailability of compounds and is associated with central nervous system activity.
  • Nitrophenyl Group : Can contribute to the generation of reactive oxygen species, which may play a role in its mechanism of action.

Antimicrobial Activity

Research indicates that derivatives of benzo[d]thiazole and piperazine exhibit significant antimicrobial properties. The compound's structure suggests it may inhibit bacterial growth through mechanisms such as membrane disruption or interference with metabolic pathways. For example, compounds with similar structures have shown effectiveness against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in infectious disease research .

Antitumor Properties

Several studies have reported that compounds containing benzo[d]thiazole and piperazine structures possess antitumor activity. The compound's potential to induce apoptosis in cancer cells has been highlighted through structure-activity relationship (SAR) studies. For instance, compounds with similar scaffolds have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes. Research on related compounds has shown that they can significantly reduce nitric oxide production and other inflammatory markers in vitro .

The mechanism by which This compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The benzo[d]thiazole moiety may interact with enzymes involved in inflammation or cancer progression.
  • Reactive Oxygen Species Generation : The nitrophenyl group can facilitate oxidative stress within target cells, leading to apoptosis.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis .

Comparative Analysis

The following table summarizes notable compounds with structural similarities and their respective biological activities:

Compound NameStructureNotable Properties
2-(benzo[d]thiazol-2-yl)-N-(4-nitrophenyl)acetamideStructureAntimicrobial activity
N-(benzo[d]thiazol-2-yl)-piperidineStructureAntitumor properties
4-(benzo[d]thiazol-2-yl)-pyridineStructureAnti-inflammatory effects

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several benzo[d]thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones, suggesting their potential as effective antimicrobial agents .
  • Antitumor Activity Assessment : In vitro assays demonstrated that derivatives of this compound induced apoptosis in human cancer cell lines, with IC50 values lower than traditional chemotherapeutic agents like doxorubicin. Molecular docking studies revealed strong binding affinities to target proteins involved in cell cycle regulation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) followed by nitro group reduction. For example:

  • Step 1 : React 1-(2-furoyl)piperazine with 4-nitrobenzoyl chloride in the presence of triethylamine to form the intermediate [(furan-2-yl)(4-nitrophenyl)methanone] .
  • Step 2 : Reduce the nitro group using SnCl₂ in acidic conditions to yield the final product. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for improving yields .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm proton and carbon environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 7.0–8.5 ppm). High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M + Na]⁺ peak matching theoretical values). Elemental analysis (C, H, N) ensures purity, with deviations >0.3% indicating impurities .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store under inert gas (N₂ or Ar) at −20°C in amber vials to prevent photodegradation. Avoid aqueous solvents due to potential hydrolysis of the nitro group. Confirm stability via periodic HPLC analysis .

Q. How to assess the compound's solubility for in vitro assays?

  • Methodological Answer : Perform solubility screening in DMSO (primary solvent) followed by dilution in PBS (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation. For low solubility, employ co-solvents (e.g., PEG-400) or micellar formulations .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Methodological Answer : Use MTT assays for cytotoxicity screening (e.g., IC₅₀ values against cancer cell lines) and receptor-binding assays (e.g., histamine H1/H4 receptors) to explore mechanism of action. Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates for statistical validity .

Advanced Research Questions

Q. How can structural modifications optimize the compound's antiproliferative activity?

  • Methodological Answer :

  • Substituent Analysis : Replace the nitro group with electron-withdrawing groups (e.g., -CF₃) to enhance receptor binding. Introduce heterocyclic moieties (e.g., pyrimidine) at the benzothiazole ring to improve lipophilicity .
  • SAR Study : Synthesize analogues with varying alkyl chain lengths between the piperazine and benzothiazole groups. Evaluate IC₅₀ shifts to identify optimal spacer length .

Q. How to resolve contradictions in reported biological activity across studies?

  • Methodological Answer :

  • Assay Standardization : Compare protocols for inconsistencies in cell lines (e.g., HepG2 vs. MCF-7), incubation times, or serum concentrations.
  • Metabolic Stability : Test the compound’s stability in liver microsomes to rule out rapid degradation as a cause of variability .
  • Data Normalization : Use Z-score analysis to harmonize results across disparate studies .

Q. What computational methods support the design of high-affinity analogues?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., histamine H4). Prioritize analogues with stronger hydrogen bonds to residues like Asp³.²⁹⁴ .
  • QSAR Modeling : Apply partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with activity. Validate models via leave-one-out cross-validation .

Q. How to evaluate the compound's potential as a PET tracer for imaging studies?

  • Methodological Answer :

  • Radiolabeling : Introduce ¹⁸F at the nitro group via nucleophilic substitution. Optimize specific activity (>50 GBq/μmol) using HPLC purification .
  • Biodistribution : Perform dynamic PET scans in rodent models, focusing on target tissue uptake and clearance rates .

Q. What strategies mitigate off-target effects in vivo?

  • Methodological Answer :
  • Selectivity Profiling : Screen against panels of related receptors (e.g., dopamine D2, serotonin 5-HT2A) to identify cross-reactivity.
  • Prodrug Design : Mask the nitro group as a phosphonate ester to reduce non-specific binding. Activate via enzymatic cleavage in target tissues .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c23-17(13-5-7-14(8-6-13)22(24)25)20-9-11-21(12-10-20)18-19-15-3-1-2-4-16(15)26-18/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTWWQHGOLBYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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